5-chloro-1H-indol-6-ol
Description
Significance of Indole (B1671886) Scaffolds in Heterocyclic Chemistry
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. researchgate.netbohrium.coma-z.lu This structural motif is not merely an academic curiosity; it is a recurring feature in a vast number of natural products and synthetic molecules that exhibit a wide range of biological activities. bohrium.commdpi.compurkh.comresearchgate.net The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological receptors with high affinity. ijpsr.comnih.gov
The versatility of the indole ring allows it to serve as a foundational building block in the synthesis of complex molecules. nih.govsemanticscholar.orgirjmets.com Its electron-rich nature makes it amenable to various chemical modifications, enabling the creation of diverse libraries of compounds for screening and development. irjmets.comnih.gov Many compounds of therapeutic importance, including those with anticancer, antimicrobial, and antiviral properties, are built upon an indole framework. nih.govnih.govbohrium.com
Overview of Halogenated Indole Derivatives in Organic Synthesis
The introduction of halogen atoms onto the indole scaffold gives rise to halogenated indole derivatives, a class of compounds with unique and often enhanced properties. researchgate.netsci-hub.se Halogenation can significantly influence the electronic properties, lipophilicity, and metabolic stability of the parent indole molecule. ontosight.ai These modifications can, in turn, modulate the biological activity of the resulting derivative. smolecule.com
In organic synthesis, halogenated indoles are valuable intermediates. mdpi.comnih.gov The halogen atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. mdpi.comnih.govacs.org The position and nature of the halogen substituent can direct the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists. sci-hub.seorganic-chemistry.org The synthesis of halogenated indoles can be achieved through various methods, including direct halogenation of the indole ring or by constructing the indole ring from halogenated precursors. researchgate.netnih.govrsc.org
Research Rationale for 5-chloro-1H-indol-6-ol Investigations
The specific investigation of this compound is driven by a confluence of the principles outlined above. The presence of the indole core provides a proven platform for biological activity. mdpi.comopenmedicinalchemistryjournal.com The chloro substituent at the 5-position is known to influence the electronic and biological properties of the indole ring system. ontosight.aisunlight-adi.comnih.govresearchgate.netresearchgate.net Furthermore, the hydroxyl group at the 6-position offers an additional site for modification and interaction with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-1H-indol-6-ol |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-5-1-2-10-7(5)4-8(6)11/h1-4,10-11H |
InChI Key |
FIOKUQGAUOSMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 5 Chloro 1h Indol 6 Ol
Historical and Contemporary Synthesis of Indole (B1671886) Ring Systems
The construction of the indole nucleus is one of the most extensively studied areas in heterocyclic chemistry, leading to the development of numerous named reactions. byjus.com These methods typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) core.
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. byjus.comwikipedia.org The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone, under acidic conditions. byjus.com
The general mechanism proceeds through several key steps:
Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound to form the corresponding arylhydrazone.
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate. wikipedia.org
Aromatization and Cyclization: The intermediate loses a molecule of ammonia (B1221849) after cyclization and subsequent proton transfers, resulting in the formation of the aromatic indole ring. alfa-chemistry.com
The versatility of the Fischer synthesis lies in its tolerance for a wide range of substituents on both the arylhydrazine and the carbonyl component, allowing for the preparation of a diverse array of substituted indoles. For the synthesis of a compound like 5-chloro-1H-indol-6-ol, one would start with a correspondingly substituted phenylhydrazine. The choice of acid catalyst is crucial and can significantly influence the reaction's outcome.
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Notes |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA) | Protonic acids are the traditional catalysts for this reaction. wikipedia.orgrsc.org |
Adaptations such as the Buchwald modification allow for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone precursors, expanding the scope of the reaction. wikipedia.org
The mechanism typically involves the following stages:
Deprotonation: A base removes the acidic proton from the α-carbon of the β-keto-ester.
Azo Coupling: The resulting enolate anion acts as a nucleophile, attacking the diazonium salt to form an azo compound.
Hydrolysis and Decomposition: The azo intermediate undergoes hydrolysis, followed by the cleavage of an acyl group (often a carboxyl or acetyl group), to yield the final hydrazone. wikipedia.orgslideshare.net
This reaction is particularly valuable because it provides a reliable route to the specific hydrazone precursors needed for complex indoles. The hydrazone product can then be isolated and subjected to Fischer cyclization conditions to form the indole ring. chemeurope.comresearchgate.net This two-step sequence (Japp-Klingemann followed by Fischer synthesis) is a common strategy for constructing substituted indole-2-carboxylic acids. researchgate.net
Targeted Synthesis of this compound
The direct synthesis of this compound is often approached by first constructing a stable precursor, typically a methoxy-substituted indole, which is then converted to the final hydroxyl product in a subsequent step. This strategy avoids potential complications arising from the free hydroxyl group during the indole ring formation.
The conversion of a methoxy (B1213986) group to a hydroxyl group (O-demethylation) is a critical transformation in the synthesis of many natural products and pharmaceuticals, including hydroxyindoles. chem-station.com A common precursor for this compound would be 5-chloro-6-methoxy-1H-indole. Several reagents are employed for this purpose, with the choice depending on the substrate's sensitivity and the desired selectivity.
One effective method for demethylating methoxyindoles involves the use of aluminum halides in combination with thiols. tandfonline.com This "hard acid/soft nucleophile" system can provide selective demethylation. For instance, systems like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) with ethanethiol (B150549) (EtSH) have been shown to be effective. tandfonline.com
Boron tribromide (BBr₃) is another powerful and widely used reagent for cleaving aryl methyl ethers. chem-station.com It is a strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack on the methyl group by a bromide ion. This reaction is often performed at low temperatures to control its high reactivity. chem-station.com Other reagents, such as strong Brønsted acids like 47% hydrobromic acid (HBr) at high temperatures, can also effect demethylation. chem-station.com
Table 2: Comparison of Selected Demethylation Reagents for Aryl Methyl Ethers
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| BBr₃ | Dichloromethane, -78 °C to room temp. | High reactivity, effective for hindered ethers. chem-station.com | Highly corrosive and moisture-sensitive, harsh workup. chem-station.com |
| AlCl₃ / Thiol | Dichloromethane, 0 °C to room temp. | High selectivity possible, milder than BBr₃ alone. tandfonline.com | Can lead to side products like thioalkylation. tandfonline.com |
In many indole synthesis pathways, particularly those employing the Japp-Klingemann/Fischer strategy, the initial product is an indole-2-carboxylic acid ester. To obtain the final target compound, this ester group often needs to be removed via hydrolysis followed by decarboxylation.
The hydrolysis of the ester is typically achieved under basic conditions, for example, by heating with aqueous sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylate salt. Acidification then provides the indole-2-carboxylic acid. Subsequent decarboxylation can be accomplished by heating the carboxylic acid, sometimes in the presence of a copper catalyst, to yield the indole with a proton at the C2 position. These transformations are essential for accessing the core this compound structure when such synthetic routes are employed.
Derivatization and Functionalization Reactions
Once synthesized, this compound possesses several reactive sites that can be targeted for further modification to produce a variety of derivatives. The key functional groups available for reaction are the N-H of the pyrrole ring, the C6-hydroxyl group, and the C-H bonds of the indole nucleus.
N-Functionalization: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or sulfonylated to introduce a range of substituents. Protection of the indole nitrogen, for instance as an N-Boc derivative, is a common strategy in multi-step syntheses to prevent unwanted side reactions. nih.gov
O-Functionalization: The phenolic hydroxyl group at the C6 position is acidic and can be readily converted into ethers or esters. Alkylation with alkyl halides under basic conditions or acylation with acid chlorides or anhydrides are common transformations.
C-H Functionalization: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, modern transition-metal-catalyzed C-H activation/functionalization reactions have enabled the selective introduction of substituents at other positions on both the pyrrole and benzene rings of the indole scaffold. nih.govnih.gov For example, rhodium-catalyzed reactions can be used to introduce functional groups at the C3 position. nih.gov
These derivatization reactions are crucial for exploring the structure-activity relationships of indole-based compounds in medicinal chemistry and materials science.
Strategies for Selective Chlorination of Indole Scaffolds
The introduction of a chlorine atom at the C5 position of the indole ring is a critical step in the synthesis of this compound. The reactivity of the indole ring, particularly its electron-rich nature, makes it susceptible to electrophilic attack. However, controlling the regioselectivity of this attack is paramount. The pyrrole ring (positions C2 and C3) is generally more reactive than the benzene ring. Therefore, direct chlorination of a 6-hydroxyindole (B149900) precursor often requires specific strategies to favor substitution at C5.
Common chlorinating agents used for indole scaffolds include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas. The choice of reagent and reaction conditions (solvent, temperature, and catalyst) can significantly influence the outcome. For instance, chlorination of 1-hydroxyindole (B3061041) derivatives with N-chlorosuccinimide can lead to 3,3-dichloro-3H-indole 1-oxides rather than the expected 3-chloro-1-hydroxyindoles. researchgate.net
To achieve selective C5 chlorination, one common strategy involves using a pre-functionalized starting material where other reactive sites are blocked or where the directing effects of existing substituents favor chlorination at the desired position. For example, the synthesis of 5-fluoro-6-chloroindole has been achieved from 3-chloro-4-fluoroaniline, where the halogen positions are established on the aniline (B41778) precursor before the indole ring is formed. google.comtsijournals.com Organocatalytic methods, such as using a secondary ammonium (B1175870) chloride salt, have also been developed for highly regioselective ortho-chlorination of anilines, a potential precursor to 5-chloroindoles. nih.gov
The table below summarizes various chlorination methods applicable to indole and related aromatic systems.
| Reagent | Substrate Type | Position of Chlorination | Key Features |
| N-Chlorosuccinimide (NCS) | 1-Hydroxyindoles | C3 (initially, leading to oxides) | Reaction can yield unexpected 3,3-dichloro-3H-indole 1-oxides. researchgate.net |
| N-Chloroamines | Anisole, Phenol | C4 (para) | Highly selective for para-chlorination in acidic solutions like trifluoroacetic acid. rsc.org |
| Azidoiodinane & CuCl₂ | Complex Molecules | Tertiary & Benzylic C(sp³)–H | Enables late-stage functionalization with high site selectivity. nih.gov |
| (phen)CuCl₂ | Small Molecules | C(sp³)–H | High yields for chlorination of C(sp³)–H bonds. nih.gov |
Functionalization at the Hydroxyl Position (C6) of the Indole Ring
The hydroxyl group at the C6 position of this compound is a key functional handle for introducing a wide range of substituents and building more complex molecules. This can be achieved through reactions where the oxygen acts as a nucleophile or by leveraging the directing effect of the hydroxyl group in electrophilic aromatic substitutions. The compound 6-hydroxyindole itself is a known human metabolite of indole. nih.gov
The oxygen atom of the C6-hydroxyl group can act as a nucleophile, readily participating in reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more potent nucleophilic alkoxide.
Alkylation of ambident nucleophiles like hydroxyindoles can sometimes yield a mixture of N- and O-alkylated products. nih.gov However, reaction conditions can be tuned to favor one over the other. For example, in the alkylation of similar 2-pyridone systems, using an alkali salt in DMF favored N-alkylation, while a silver salt in benzene yielded the O-alkylated product exclusively. nih.gov In a study on 1,2,3,4-tetrahydrobenzo[c] researchgate.netresearchgate.netnaphthyrin-5(6H)-one, a combination of steric effects from a large alkylating agent (phenylalkylbromide) and electronic effects resulted in exclusive O-alkylation. nih.gov
Table of Representative O-Alkylation Conditions
| Substrate | Alkylating Agent | Base/Solvent | Product Type |
|---|---|---|---|
| 2-Pyridone | Alkyl Halide | Alkali Salt / DMF | N-Alkylation favored |
| 2-Pyridone | Alkyl Halide | Silver Salt / Benzene | O-Alkylation favored |
The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In the context of the this compound scaffold, the C6-OH group would strongly activate the benzene portion of the ring system. It would direct incoming electrophiles primarily to the C7 and C5 positions. However, since the C5 position is already occupied by a chlorine atom, electrophilic substitution would be strongly directed to the C7 position. This allows for the selective introduction of functional groups such as nitro, halogen, or acyl groups at this position, further diversifying the molecular structure.
C-H Functionalization Approaches at Indole Positions
Modern synthetic chemistry has increasingly focused on C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. nih.gov This approach is highly atom-economical and can streamline synthetic routes by avoiding the need for pre-functionalized substrates. nih.gov
For indole scaffolds, C-H functionalization can be directed to various positions. While the C2 and C3 positions of the pyrrole ring are intrinsically more reactive, transition metal-catalyzed reactions have been developed to target the benzene ring positions (C4, C5, C6, and C7). nih.gov These reactions often employ a directing group to guide a metal catalyst to a specific C-H bond.
Cobalt-catalyzed C-H functionalization has emerged as a powerful tool due to the low toxicity, high earth abundance, and unique reactivity of cobalt. rsc.org High-valent cobalt catalysts have been successfully used for C-H functionalization with both mono- and bidentate directing groups. rsc.org Similarly, manganese-catalyzed C-H alkenylation of indoles with alkynes has been developed, where the addition of an acid can control the selectivity to afford indolyl-alkenes. rsc.org These methods offer potential pathways to introduce new substituents onto the this compound core.
N-Alkylation and N-Derivatization of the Indole Nitrogen
The nitrogen atom of the indole ring can be functionalized through N-alkylation or N-acylation. This modification is crucial for synthesizing many biologically active compounds and can significantly alter the molecule's properties. nih.gov The N-H proton of indole is weakly acidic (pKa ≈ 16-17), and its deprotonation with a suitable base generates a nucleophilic indolide anion. youtube.com
A common method for N-alkylation involves a two-step SN2 reaction: deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide. youtube.com The choice of solvent is also important; aprotic solvents like dimethylformamide (DMF) are often used. core.ac.uk
Controlling the regioselectivity between N-alkylation and C3-alkylation can be challenging. nih.gov However, strategies exist to favor N-alkylation. One approach is to use indolines (which lack the C2-C3 double bond) for the alkylation step, followed by oxidation to restore the indole ring. nih.gov Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been shown to be efficient. nih.gov
The table below outlines conditions for selective N-alkylation.
| Substrate | Reagent(s) | Base/Catalyst | Key Feature |
| (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | Alkyl Halide | Base / DMF | Selective N-alkylation on the thiazolidine-2,4-dione ring over the indole ring. core.ac.uk |
| Indoline | Alcohol | Tricarbonyl(cyclopentadienone) iron complex | Efficient N-alkylation, followed by oxidation to N-alkyl indole. nih.gov |
| Indole | Alkyl Halide | Sodium Hydride (NaH) | Classic two-step SN2 reaction. youtube.com |
Optimization of Reaction Conditions and Scalability
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of substituted indoles like this compound, several factors are considered.
Optimization parameters often include:
Catalyst: Screening different catalysts and optimizing their loading can improve yield and reduce costs. For instance, in a cobalt-catalyzed C-H functionalization, replacing silver-based additives with earth-abundant metal acetates can improve the process. nih.gov
Solvent: The choice of solvent can affect solubility, reaction rates, and product purity. Green solvents are increasingly preferred to minimize environmental impact. researchgate.net
Temperature: Adjusting the temperature can control the reaction rate and minimize the formation of side products. For a selective N-alkylation, the reaction was found to be most complete at 100°C. core.ac.uk
Reagent Stoichiometry: Fine-tuning the ratio of reactants is crucial for maximizing the conversion of the limiting reagent and simplifying purification.
Scalability: A scalable synthesis is one that can be reliably performed on a large scale. The Leimgruber-Batcho indole synthesis is a classic method that remains popular for its scalability and is used to prepare substituted indoles in multi-kilogram quantities. tsijournals.comtsijournals.com C-H functionalization reactions have also been demonstrated to be scalable. For example, a cobalt-catalyzed synthesis of an indazole was successfully performed on a 20 mmol scale, yielding over 4 grams of product, a comparable yield to the small-scale procedure. nih.gov
Chemical Reactivity and Mechanistic Studies
Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus
The indole nucleus is an electron-rich aromatic system characterized by high reactivity towards electrophiles. impactfactor.org This reactivity is significantly greater than that of benzene (B151609), with substitution occurring under much milder conditions. pearson.com The preferred site for electrophilic attack on the indole ring is the C3 position. semanticscholar.orgbhu.ac.in This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (an arenium ion) formed during the substitution process without disrupting the aromaticity of the fused benzene ring. bhu.ac.in
In the case of 5-chloro-1H-indol-6-ol, the general reactivity pattern of the indole nucleus is modulated by the electronic effects of the chloro and hydroxyl substituents on the benzene portion of the molecule. The hydroxyl group (-OH) at C6 is a powerful activating group, donating electron density to the ring system via resonance. Conversely, the chlorine atom (-Cl) at C5 is a deactivating group due to its strong electron-withdrawing inductive effect, which is only partially offset by its weaker electron-donating resonance effect. nih.govbrainly.com
Despite the deactivating influence of the chlorine atom, the C3 position of the pyrrole (B145914) ring remains the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the inherent electronic structure of the indole core. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation are expected to occur predominantly at the C3 position. semanticscholar.orgmasterorganicchemistry.commsu.edu
Competition for electrophilic attack can also occur at the C4 and C7 positions of the benzenoid ring, which are ortho and para to the strongly activating hydroxyl group at C6. The outcome of a specific reaction may depend on the nature of the electrophile and the reaction conditions employed.
Nucleophilic Reactivity of the Hydroxyl Group
The hydroxyl group at the C6 position of this compound imparts nucleophilic character to the molecule. The oxygen atom possesses lone pairs of electrons that can attack electrophilic centers. This reactivity is analogous to that of phenols.
Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide anion. This anion is a significantly stronger nucleophile than the neutral hydroxyl group. This enhanced nucleophilicity allows the compound to participate in a variety of substitution reactions. For instance, it can react with alkyl halides in a Williamson-type ether synthesis to form 6-alkoxy derivatives. Similarly, reaction with acyl chlorides or anhydrides will yield the corresponding 6-acyloxy esters. The choice of base is crucial; a moderately strong base like sodium hydroxide (B78521) or potassium carbonate is typically sufficient to deprotonate the phenolic hydroxyl group without affecting the less acidic N-H proton of the indole ring.
Influence of Chlorine Substituent on Indole Ring Reactivity
The chlorine atom at the C5 position exerts a dual electronic influence on the reactivity of the indole ring system: a deactivating inductive effect and a directing resonance effect. brainly.com
Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. brainly.com This donation of electron density increases the electron density at the positions ortho (C4, C6) and para (not applicable in the same ring) to the substituent. While this effect is weaker than the inductive effect for halogens, it is crucial for determining the regioselectivity of substitution on the benzenoid ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
| -OH | C6 | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Activating |
| -Cl | C5 | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating |
Acid-Base Properties and Their Impact on Reactivity
This compound possesses two acidic protons: the hydrogen on the indole nitrogen (N-H) and the hydrogen on the C6-hydroxyl group (O-H). These two sites exhibit significantly different acidities.
The proton of the hydroxyl group is considerably more acidic than the N-H proton. Its pKa value is expected to be in the range of typical chlorophenols, approximately 8-10. The acidity is enhanced by the electron-withdrawing effect of the chlorine atom and the ability of the aromatic ring to stabilize the resulting phenoxide anion through resonance.
The indole N-H proton is much less acidic, with a pKa value of approximately 17 (in DMSO). quimicaorganica.org It requires a strong base, such as sodium hydride (NaH) or an organolithium reagent, for deprotonation. quimicaorganica.org
This difference in acidity has a profound impact on the molecule's reactivity under basic conditions.
With weak to moderate bases (e.g., NaOH, K₂CO₃): The more acidic O-H proton is selectively removed, generating a phenoxide anion. This greatly enhances the nucleophilicity of the oxygen atom and strongly activates the benzenoid ring (especially the C4 and C7 positions) towards electrophilic attack due to the powerful electron-donating character of the -O⁻ group.
With strong bases (e.g., n-BuLi, NaH): The N-H proton can be removed after the O-H proton, potentially forming a dianion. Deprotonation at the nitrogen atom forms an indolate (or indolide) anion, which alters the reactivity profile, making the nitrogen itself a potent nucleophile and potentially directing electrophilic attack to the C2 position. bhu.ac.inquimicaorganica.org
| Proton Site | Functional Group | Approximate pKa | Required Base for Deprotonation |
| O-H | Phenolic Hydroxyl | 8 - 10 | Weak to moderate (e.g., NaOH) |
| N-H | Indole Nitrogen | ~17 | Strong (e.g., NaH, n-BuLi) |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR spectra are fundamental for identifying the types and numbers of protons and carbons in a molecule.
¹H NMR: A proton NMR spectrum for 5-chloro-1H-indol-6-ol would be expected to show distinct signals for each of the aromatic protons on the indole (B1671886) ring, as well as signals for the N-H and O-H protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. The multiplicity (singlet, doublet, triplet, etc.) of each signal would reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.
¹³C NMR: A carbon-13 NMR spectrum would display a signal for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms would similarly be affected by the attached functional groups, providing crucial information about the carbon skeleton.
Two-Dimensional NMR (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the 2D spectrum would connect coupled protons, helping to map out the proton connectivity within the indole ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each proton to its corresponding carbon atom in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
Analysis of Chemical Shifts and Coupling Constants for Structural Assignment
The detailed analysis of chemical shifts and coupling constants (J values) is critical for the unambiguous assignment of all signals in the NMR spectra. The magnitude of the coupling constants between aromatic protons can help determine their relative positions on the benzene (B151609) portion of the indole ring (ortho, meta, or para coupling). The Karplus relationship, which correlates the dihedral angle between protons to their coupling constant, is a powerful tool in conformational analysis.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular vibrational modes (stretching, bending, etc.) of functional groups. For this compound, an IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole amine, C-H stretches of the aromatic ring, C=C stretching within the aromatic system, and the C-Cl stretch.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The indole ring system has a characteristic UV absorption profile due to its conjugated π-electron system. The presence of the chloro and hydroxyl substituents on the ring would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted indole, providing evidence for the substitution pattern.
Mass Spectrometry (LC-MS, HRESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates components of a mixture by liquid chromatography before they are introduced into the mass spectrometer. It is a standard method for analyzing the purity and confirming the molecular weight of synthesized compounds.
HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): HRESI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the precise elemental formula of the compound, which is a definitive piece of evidence for its identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, further confirming the presence of a chlorine atom in the molecule.
While the principles of these spectroscopic techniques are well-established and their application to a molecule like this compound can be predicted, the generation of a detailed, data-driven article requires access to actual experimental results, which are not currently available in the searched scientific literature.
Single Crystal X-ray Diffraction (SC-XRD) Analysis
A comprehensive search of publicly available scientific databases and chemical literature was conducted to obtain single crystal X-ray diffraction (SC-XRD) data for the compound this compound. This investigation aimed to retrieve detailed crystallographic information, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, which are crucial for a definitive structural elucidation.
Despite a thorough search using various nomenclature for the compound, including "this compound," "5-chloro-6-hydroxyindole," and its Chemical Abstracts Service (CAS) registry number, no specific single crystal X-ray diffraction data or corresponding crystallographic information files (CIF) were found to be publicly available. The search included prominent crystallographic databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).
While research articles detailing the synthesis and spectroscopic characterization of various indole derivatives are available, and some include SC-XRD analysis of related compounds, no published study to date has reported the single crystal structure of this compound.
Consequently, a detailed analysis of its crystal structure, including data tables on crystal data, structure refinement, bond lengths, and bond angles, cannot be provided at this time. The elucidation of the precise three-dimensional arrangement of atoms and the nature of the intermolecular forces governing the crystal packing of this compound awaits future crystallographic studies.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems.
Geometry Optimization and Electronic Structure Analysis
This initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms in the 5-chloro-1H-indol-6-ol molecule, its equilibrium geometry. By solving the electronic Schrödinger equation within the DFT framework, researchers can identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. This process also yields fundamental electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are instrumental for interpreting experimental infrared (IR) and Raman spectra, as each calculated frequency corresponds to a specific type of bond stretching, bending, or twisting within the molecule. The absence of any imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
Prediction and Correlation of Spectroscopic Data with Experimental Results
A key application of DFT is the prediction of various spectroscopic properties, including NMR chemical shifts, and UV-Vis electronic transitions. Theoretical calculations of these parameters for this compound would allow for a direct comparison with experimentally obtained spectra. A strong correlation between the predicted and measured data serves to validate the computational model and provides a more detailed assignment and understanding of the experimental spectroscopic features.
Frontier Molecular Orbital (FMO) Analysis
FMO theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would identify the energies and spatial distributions of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's chemical stability and reactivity.
Analysis of Global Reactivity Indices
Derived from the HOMO and LUMO energies, global reactivity indices provide quantitative measures of a molecule's reactivity. For this compound, these would include:
Ionization Potential (I) : The energy required to remove an electron.
Electron Affinity (A) : The energy released when an electron is added.
Electronegativity (χ) : The tendency to attract electrons.
Chemical Hardness (η) and Softness (S) : Measures of the molecule's resistance to change in its electron distribution.
These descriptors would help to classify the reactivity of this compound and compare it with other compounds.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. For this compound, an NBO analysis would quantify the electron density in each bond and lone pair. It is particularly useful for studying hyperconjugative interactions—the stabilizing delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions can have a significant impact on the molecule's structure, stability, and reactivity.
Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis
Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly and crystal packing of molecules. nih.gov NCI analysis, based on the electron density and its derivatives, helps in visualizing and understanding weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.net Hirshfeld surface analysis is a powerful graphical method used to explore these intermolecular interactions within a crystal. scirp.orgpnrjournal.com
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. pnrjournal.com The surface is colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds. biointerfaceresearch.com
Illustrative Data for a Substituted Indole (B1671886) Derivative:
The following table presents a hypothetical breakdown of intermolecular contacts for an indole derivative, similar to what would be expected for this compound, based on Hirshfeld surface analysis.
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H / H···C | 18.5 |
| O···H / H···O | 12.8 |
| Cl···H / H···Cl | 9.7 |
| N···H / H···N | 5.4 |
| C···C | 3.1 |
| Other | 5.3 |
This data is illustrative and based on typical values for similar organic molecules.
The analysis of the Hirshfeld surface and fingerprint plots would reveal the specific atoms involved in these interactions and their relative importance in the crystal structure of this compound.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, including electronic absorption spectra. researchgate.netnih.gov This method can predict the wavelengths of maximum absorption (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net
For aromatic heterocycles like this compound, TD-DFT calculations can provide insights into how substituents (in this case, chlorine and a hydroxyl group) affect the electronic structure and photophysical properties. acs.org The calculations are typically performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set.
Illustrative TD-DFT Data for a Chloro-Indole Derivative:
The table below shows hypothetical TD-DFT results for the electronic transitions of a chloro-indole derivative in a solvent, which would be analogous to the expected transitions for this compound.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.152 | HOMO → LUMO (π→π) |
| S0 → S2 | 285 | 0.089 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 260 | 0.215 | HOMO → LUMO+1 (π→π*) |
This data is illustrative and based on typical values for similar aromatic compounds.
These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions.
Quantum Chemical Computations for NMR Spectra
Quantum chemical methods, particularly DFT, are widely used to compute NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, from which the chemical shifts are derived. nih.gov
These calculations can aid in the structural elucidation of molecules by providing theoretical NMR data that can be compared with experimental spectra. youtube.com For this compound, computational NMR studies could predict the 1H and 13C chemical shifts, helping to assign the signals in the experimental spectra and to understand the electronic effects of the chloro and hydroxyl substituents on the indole ring.
Illustrative Calculated vs. Experimental NMR Data for a Substituted Indole:
The following table provides a hypothetical comparison of calculated and experimental 13C NMR chemical shifts for a substituted indole, demonstrating the typical accuracy of such computations.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C2 | 125.4 | 124.8 |
| C3 | 103.1 | 102.5 |
| C3a | 128.9 | 128.2 |
| C4 | 112.5 | 111.9 |
| C5 | 122.8 | 122.1 |
| C6 | 121.7 | 121.0 |
| C7 | 115.3 | 114.6 |
| C7a | 136.9 | 136.2 |
This data is illustrative and intended to show the general agreement between calculated and experimental values.
By performing these calculations for different possible isomers or tautomers of a molecule, it is possible to determine the most likely structure present in a sample by comparing the theoretical spectra with the experimental data.
Structure Activity Relationship Sar Studies for Mechanistic Insights
Correlating Structural Modifications with Receptor Allosteric Modulation
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) site, causing a conformational change that alters the receptor's response to its endogenous ligand. nih.gov Indole (B1671886) derivatives have been a focus of research in the development of allosteric modulators for various receptors, including the cannabinoid type 1 (CB1) receptor. nih.govrti.org
The nature and size of chemical groups (substituents) at different positions on the indole ring are critical determinants of allosteric modulatory activity. SAR studies on a series of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators have shown that the substituent at the C3 position significantly influences potency. nih.gov Shorter alkyl groups, such as a methyl group or a hydrogen atom, are preferred over larger groups like an ethyl group at this position. nih.gov Conversely, longer alkyl chains with up to nine carbons at the C3 position were found to retain activity in other related compounds. nih.gov
The substituent at the C5 position also plays a crucial role. For some indole derivatives, the presence of a chloro or nitro group at the C5 position can significantly alter the molecule's binding mode within its receptor pocket compared to derivatives with only a hydrogen atom at this position. nih.gov This highlights that modifications at the C5 position can lead to distinct interactions and structure-affinity relationships. nih.gov
| Indole Position | Substituent Type | Observed Effect on Potency | Reference |
|---|---|---|---|
| C3 | Small alkyl groups (H, Me) | Preferred; enhances inhibitory effect | nih.gov |
| C3 | Longer alkyl groups (up to 9 carbons) | Activity retained in some series | nih.gov |
| C5 | Chloro or Fluoro group | Enhances modulation potency | nih.govrti.org |
| C5 | Chloro or Nitro group | Can alter the binding mode compared to hydrogen | nih.gov |
The introduction of a halogen atom, such as chlorine, at the C5 position of the indole ring has been shown to be a favorable modification for enhancing allosteric modulatory activity. In studies of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position enhanced the potency of these compounds as CB1 receptor modulators. nih.govrti.org Similarly, for a different class of indole derivatives acting as GABA-A receptor modulators, compounds featuring a chlorine atom on the indole ring demonstrated the highest levels of modulation. researchgate.net
Halogenation can influence a molecule's electronic properties, lipophilicity, and ability to form specific interactions like halogen bonds, thereby affecting its binding affinity and interaction profile with the target protein. The consistent observation of enhanced activity with C5-halogenation across different indole-based scaffolds suggests it is a key strategy for optimizing these allosteric modulators. nih.govresearchgate.net Halogenated indoles have also been investigated for their potential as antimicrobial agents, where they have been shown to inhibit biofilm formation and bacterial growth. researchgate.netnih.gov
In many complex molecules based on an indole scaffold, a linker connects the indole core to other chemical moieties. The length and flexibility of this linker are critical for correctly positioning the molecule within the receptor's binding site. For certain 1H-indole-2-carboxamides, an ethylene (B1197577) linker between an amide group and a phenyl ring was found to be essential for CB1 modulating activity; replacing it with other linkers resulted in a complete loss of activity. nih.gov
Furthermore, the presence of specific amino substituents can significantly enhance ligand-target recognition. The addition of a diethylamino group at the 4-position of a phenyl ring attached to the indole carboxamide core was a key feature for improving potency at the CB1 receptor. nih.govrti.org In a separate study on allosteric modulators of the cholecystokinin (B1591339) receptor, SAR analysis concluded that a basic amine attached to the core scaffold via a short alkyl linker was crucial for activity, likely through an ionic interaction with a negatively charged residue in the receptor. mdpi.com
| Structural Feature | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Linker | Ethylene linker between amide and phenyl ring | Essential for CB1 receptor modulation | nih.gov |
| Linker | Other linkers (phenyl, piperazine) | Total loss of CB1 inhibitory effects | nih.gov |
| Amino Substituent | Diethylamino group on phenyl ring | Enhanced potency for CB1 modulators | nih.govrti.org |
| Amino Substituent | Basic amine on a short alkyl linker | Important for CCK1R PAM activity | mdpi.com |
Mechanistic Studies in Enzyme Kinetics and Protein-Ligand Interactions
Understanding the interaction between a ligand like an indole derivative and its target protein at a molecular level requires detailed mechanistic studies. These studies delve into the thermodynamics and kinetics of the binding process, revealing the forces that drive the interaction. nih.gov The binding of a ligand to a protein is governed by changes in enthalpy (ΔH), which reflects the energy change from forming noncovalent interactions, and entropy (ΔS), which relates to the change in the system's disorder. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Biodegradation
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity, such as their rate of biodegradation. nih.govneliti.com While QSAR models have been developed for the biodegradation of various organic compounds, they are often applicable only to a limited range of chemicals. nih.gov
For indole derivatives, QSAR could be a valuable tool for predicting their environmental fate and understanding the structural features that influence their breakdown by microorganisms. The development of robust QSAR models for the biodegradation of chlorinated indoles would require more comprehensive data on their degradation pathways and rate-determining steps. nih.gov Such models could help in designing environmentally safer indole-based compounds by identifying the molecular descriptors linked to persistence or rapid degradation.
Investigation of Antimicrobial Mechanism of Action of Indole Derivatives
Indole and its derivatives are recognized for their significant antimicrobial properties against a wide range of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.goveurekaselect.comnih.gov Research into their mechanism of action seeks to identify the specific cellular processes they disrupt.
Studies on halogenated indoles have provided key mechanistic insights. For example, certain chloro- and iodo-indole derivatives were found to inhibit the formation of biofilms by the plant pathogen Agrobacterium tumefaciens. nih.gov This antibiofilm activity was associated with the downregulation of genes related to virulence, motility, and stress response. nih.gov Another study focusing on 5-iodoindole (B102021) demonstrated that its bactericidal effect against Acinetobacter baumannii involves the induction of reactive oxygen species (ROS). dntb.gov.ua This increase in ROS leads to a loss of plasma membrane integrity and ultimately, cell death. dntb.gov.ua These findings suggest that halogenated indole derivatives can exert their antimicrobial effects through multiple mechanisms, including the disruption of bacterial communication (biofilm formation) and the induction of oxidative stress.
Advanced Applications in Chemical Research
Intermediate in Complex Molecule Synthesis
The strategic placement of the chloro and hydroxyl groups on the indole (B1671886) scaffold of 5-chloro-1H-indol-6-ol makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The hydroxyl group can act as a nucleophile or be converted into an ether or ester, while the chloro group can participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities. The indole nitrogen and the C2/C3 positions of the pyrrole (B145914) ring also offer sites for further chemical modification.
A notable application of a closely related structure is in the synthesis of metabolites of vilazodone, an antidepressant drug. nih.govresearchgate.net Researchers have developed synthetic routes for 6-hydroxy-indole-5-carboxylic acids to prepare an o-hydroxylated metabolite of vilazodone. nih.govresearchgate.net This highlights the importance of the hydroxy-indole core in medicinal chemistry. Furthermore, the total synthesis of the prenylated indole alkaloid (±)-notoamide N involves a 5-chloro-2-(2-methylbut-3-en-2-yl)-1H-indol-6-ol intermediate, demonstrating the compound's utility in constructing intricate natural product architectures. thieme-connect.de
Building Block for Novel Heterocyclic Systems
The inherent reactivity of the this compound core allows it to serve as a foundational building block for the construction of new and complex heterocyclic systems. mdpi.comnih.gov The indole nucleus is a privileged scaffold in medicinal chemistry, and modifications originating from this starting material can lead to the discovery of compounds with unique biological activities. jyoungpharm.orgencyclopedia.pub
For instance, the indole framework can be expanded or fused with other rings to create polycyclic systems. Reactions targeting the N-H bond, the hydroxyl group, or the carbon atoms of the pyrrole ring can initiate cyclization cascades, yielding novel ring structures. researchgate.net Research into the synthesis of marine alkaloids has shown that chloro-substituted indoles can be used to construct complex dimeric structures, such as 3,3′-(pyrimidine-2,5-diyl)bis(5-chloro-1H-indole) and 2,6-bis(5-chloro-1H-indol-3-yl)pyridine, which have demonstrated significant antimicrobial activity. mdpi.com
Applications in Material Science Research
The electronic properties and potential for functionalization of this compound and its derivatives make them intriguing candidates for material science applications.
Development of Functional Materials
Indole derivatives are explored for their potential in creating functional materials due to their electron-rich nature, which can be tuned by substituents. The presence of both an electron-withdrawing chloro group and an electron-donating hydroxyl group in this compound can be exploited to modulate the electronic and optical properties of polymers or molecular materials derived from it. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic energy levels are crucial.
Corrosion Inhibition Studies
Indole and its derivatives have been recognized as effective corrosion inhibitors for various metals in acidic environments. researchgate.netmdpi.comhw.ac.uk Their efficacy stems from the ability of the heterocyclic compound to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of π-electrons in the aromatic system and heteroatoms (like nitrogen) with lone pair electrons, which can interact with the vacant d-orbitals of the metal.
A study on a closely related derivative, 5-chloro-1H-indole-2,3-dione (5-Chloroisatin), demonstrated excellent corrosion inhibition for mild steel in a phosphoric acid solution. researchgate.net The derivative, 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, acted as a mixed-type inhibitor, and its adsorption on the steel surface followed the Langmuir isotherm model, suggesting a strong, primarily chemical, adsorption process. researchgate.net The study found that inhibition efficiency increased with inhibitor concentration, reaching up to 91%. researchgate.net
Table 1: Corrosion Inhibition Efficiency of a 5-Chloroisatin Derivative
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 10⁻³ | 91 |
| 10⁻⁴ | 88 |
| 10⁻⁵ | 82 |
| 10⁻⁶ | 75 |
Data derived from a study on 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione in 1M H₃PO₄. researchgate.net
Photochromic Behavior in Derivatives
While direct studies on the photochromic properties of this compound derivatives are not extensively documented, the broader class of indole-containing molecules, such as indigo (B80030) and its derivatives, are well-known for their photochromic behavior. This phenomenon involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. The electronic nature of substituents on the indole ring can significantly influence these properties. The chloro and hydroxyl groups on this compound could be used to tune the photo-switching characteristics of larger, more complex photochromic molecules built from this scaffold.
Analytical Standards and Method Development
In analytical chemistry, well-characterized compounds are essential for method development and validation. This compound can serve as an analytical standard or reference compound, particularly in studies involving the metabolism of more complex drugs that contain this structural motif. For example, in the pharmacokinetic analysis of drugs like vilazodone, having access to synthetic standards of its metabolites is crucial for accurate quantification in biological matrices. medchemexpress.com Its distinct molecular weight and fragmentation pattern in mass spectrometry would allow for the development of specific and sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for its detection and quantification.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 5-chloro-1H-indol-6-ol and its derivatives will likely pivot towards more sustainable and efficient methodologies, moving away from classical, often harsh, synthetic conditions. Key areas of development include:
Green Chemistry Approaches: The use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents is a growing trend in indole (B1671886) synthesis. researchgate.net These approaches, often coupled with microwave or ultrasound assistance, can lead to reduced reaction times, lower energy consumption, and minimized waste generation.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex indole structures from simple starting materials. researchgate.net Developing an MCR strategy for this compound would significantly improve synthetic efficiency by reducing the number of purification steps.
Modern Named Reactions: While traditional methods like the Fischer and Leimgruber-Batcho indole syntheses are robust, modern variations offer milder conditions and broader substrate scopes. nih.govbiocrates.commdpi.com For instance, the Leimgruber-Batcho synthesis, which proceeds via a nitro-enamine intermediate from an o-nitrotoluene precursor, is particularly popular in the pharmaceutical industry due to its high yields and mild reaction conditions. nih.gov Adapting this method for appropriately substituted precursors could provide a reliable route to this compound.
Catalysis: The exploration of novel catalysts, including biocatalysts and nanocatalysts, can lead to highly selective and efficient syntheses. Metal-free catalytic systems are also gaining traction, aligning with the principles of sustainable chemistry.
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Considerations |
| Green Chemistry | Reduced environmental impact, improved safety profile, potential for scalability. | Solvent compatibility of reactants, energy input for non-conventional methods. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diverse derivatives. | Identification of suitable starting materials, optimization of reaction conditions. |
| Modern Named Reactions | Well-established procedures, potential for high yields and regioselectivity. | Availability of appropriately substituted starting materials. |
| Novel Catalysis | High selectivity, mild reaction conditions, potential for asymmetric synthesis. | Catalyst cost and stability, catalyst separation from the product. |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is paramount for its development. While standard techniques like NMR, IR, and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights.
Multidimensional NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is essential for confirming the elemental composition of newly synthesized compounds and for identifying metabolites in biological studies.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
UV-Vis and Fluorescence Spectroscopy: The substitution pattern on the indole ring significantly influences its photophysical properties. Studying the absorption and emission spectra of this compound can reveal information about its electronic transitions and potential applications in materials science or as a fluorescent probe. The presence of the chloro and hydroxyl groups is expected to cause shifts in the absorption and emission maxima compared to the parent indole molecule.
Table of Expected Spectroscopic Data for this compound (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling constants influenced by the electron-withdrawing chlorine and electron-donating hydroxyl group. A broad singlet for the N-H proton and a singlet for the O-H proton. |
| ¹³C NMR | Aromatic carbons showing shifts consistent with the substituent effects. The carbon bearing the chlorine atom would be deshielded, while the carbon with the hydroxyl group would be shielded. |
| FTIR | Characteristic absorption bands for N-H and O-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Cl stretching. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₈H₆ClNO, along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would involve loss of small molecules like HCl, CO, and HCN. |
Integration of Machine Learning in Computational Studies
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work. The integration of machine learning (ML) is set to revolutionize this field.
Prediction of Physicochemical Properties: ML models can be trained on large datasets of known molecules to accurately predict properties such as solubility, lipophilicity (logP), and pKa for new compounds like this compound. nih.gov This can aid in the early stages of drug discovery by identifying candidates with favorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By generating a library of this compound derivatives and their predicted or experimentally determined activities, ML-based QSAR models can identify key structural features responsible for a particular biological effect and guide the design of more potent analogs.
Reaction Outcome and Pathway Prediction: Emerging ML algorithms can predict the products and even the reaction pathways of chemical transformations with increasing accuracy. nrfhh.com Applying such models to the synthesis of this compound could help in optimizing reaction conditions and exploring novel synthetic routes. For instance, ML models have been used to predict the energy barriers and selectivity of C-H activation reactions in indoles. researchgate.netnih.gov
De Novo Drug Design: Generative ML models can design novel molecular structures with desired properties. By defining a set of target properties, such as high affinity for a specific biological target and good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, these models could propose novel derivatives of this compound for synthesis and testing.
Exploration of New Mechanistic Pathways in Chemical and Biological Systems
Understanding the mechanisms by which this compound participates in chemical reactions and interacts with biological systems is crucial for its rational application.
Chemical Reactivity and Mechanistic Studies: The indole nucleus is known to undergo electrophilic substitution, primarily at the C3 position. wikipedia.org The presence of both an electron-withdrawing chloro group and an electron-donating hydroxyl group on the benzene (B151609) ring of this compound will create a unique electronic landscape, influencing its reactivity. Future research should focus on elucidating the regioselectivity and kinetics of its reactions, potentially through a combination of experimental and computational methods.
Biological Mechanisms of Action: Many indole derivatives exhibit their biological effects by interacting with specific enzymes or receptors. For example, some substituted indoles act as cyclooxygenase (COX) inhibitors, exerting anti-inflammatory effects. nih.gov Others have shown antiviral or antimicrobial activity. nih.govfrontiersin.org Future studies should investigate the potential of this compound to modulate the activity of various biological targets. This could involve in vitro enzyme assays, cell-based assays, and in silico molecular docking studies to predict binding modes and affinities.
Metabolic Pathways: When a compound is introduced into a biological system, it undergoes metabolism. Identifying the metabolic fate of this compound is essential for understanding its in vivo efficacy and potential toxicity. The liver is a primary site for the metabolism of indole and its derivatives. researchgate.net Studies using liver microsomes or hepatocytes can help to identify the major metabolites and the enzymes responsible for their formation.
Role as a Signaling Molecule: Indole itself is a significant intercellular signaling molecule in bacteria, affecting processes like biofilm formation and virulence. frontiersin.orgwikipedia.org It is plausible that substituted indoles like this compound could interfere with these signaling pathways, suggesting a potential avenue for the development of novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
